molecular formula C12H16N4 B2636763 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile CAS No. 1378757-79-9

6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile

Cat. No.: B2636763
CAS No.: 1378757-79-9
M. Wt: 216.288
InChI Key: POAKDUGTIPXEQW-UHFFFAOYSA-N
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Description

6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H16N4. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a diazepane moiety and a nitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with 2-chloropyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the diazepane nitrogen attacks the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced forms with hydrogenated nitrile or pyridine rings.

    Substitution: New derivatives with substituted functional groups replacing the nitrile group.

Scientific Research Applications

6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring, leading to different chemical and biological properties.

    4-methyl-1,4-diazepan-1-yl)pyridine-2-carboxamide: Contains a carboxamide group instead of a nitrile group, resulting in different reactivity and applications.

    4-methyl-1,4-diazepan-1-yl)pyridine-2-carboxylic acid: Features a carboxylic acid group, which can participate in different types of reactions compared to the nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-6-3-7-16(9-8-15)12-5-2-4-11(10-13)14-12/h2,4-5H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKDUGTIPXEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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